4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride
Overview
Description
“4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1803606-71-4 . It has a molecular weight of 219.63 and its IUPAC name is 4-amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12F3NO.ClH/c8-7(9,10)6(11)3-1-5(12)2-4-6;/h5,12H,1-4,11H2;1H . This indicates that the compound has a cyclohexane ring with an amino group and a trifluoromethyl group attached to the same carbon atom, and a hydroxyl group attached to an adjacent carbon atom. The compound also includes a chloride ion, making it a hydrochloride salt .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Synthesis of Polymeric Materials
Research has explored the synthesis and properties of organosoluble polyimides, which are derived from aromatic diamines that include cyclohexane groups substituted with trifluoromethyl groups, similar in structure to 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride. These polyimides exhibit excellent solubility in a range of organic solvents, good mechanical properties, and exceptional thermal stability, making them suitable for advanced applications such as microelectronics due to their low dielectric constants and moisture absorptions (Yang, Su, & Hsiao, 2004).
Organic Synthesis and Building Blocks
The compound serves as a precursor or building block in the synthesis of highly functionalized reactive intermediates, such as cyclohexane-1,3-dione and cyclohex-2-en-1-one derivatives, which are pivotal in the construction of organic and heterocyclic compounds containing a trifluoromethyl group. This functionality is crucial for developing compounds with potential applications in medicinal chemistry and materials science (Fadeyi & Okoro, 2008).
Molecular Recognition and Chiral Discrimination
Optically pure derivatives of cyclohexan-1-ol, similar to 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride, have been used as chiral solvating agents for molecular recognition of enantiomers of acids, demonstrating the compound's potential in chiral discrimination and analytical applications. This capability is vital for understanding and developing enantioselective processes in synthetic chemistry (Khanvilkar & Bedekar, 2018).
Advanced Organic Reactions
The compound and its derivatives have been involved in complex organic reactions, such as the silver-catalyzed tandem hydroamination and cyclization of enynes, leading to the synthesis of pyrrolines. This highlights its role in facilitating novel synthetic pathways for the construction of nitrogen-containing heterocycles, which are common frameworks in pharmaceuticals and agrochemicals (Zhou et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
4-amino-4-(trifluoromethyl)cyclohexan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)3-1-5(12)2-4-6;/h5,12H,1-4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZDDFVHPNZUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride | |
CAS RN |
1803606-71-4 | |
Record name | 4-amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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